molecular formula C9H18Cl2N2 B1413543 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1949836-63-8

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

Cat. No.: B1413543
CAS No.: 1949836-63-8
M. Wt: 225.16 g/mol
InChI Key: USBVHVPVOUXVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a chemically constrained scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure incorporates a bicyclic [3.1.0]hexane framework that locks the amine and pyrrolidine substituents into a specific three-dimensional conformation. This rigidity is highly valuable for structure-activity relationship (SAR) studies, as it allows researchers to probe the stereoelectronic requirements of biological targets without the entropic penalty associated with flexible chains. The compound serves as a key synthetic intermediate and a versatile scaffold for the development of novel ligands targeting the central nervous system. Its structural features are particularly relevant in the design of compounds that interact with G protein-coupled receptors (GPCRs) and neurotransmitter transporters. For instance, this and related azabicyclic scaffolds have been investigated for their potential as modulators of sigma receptors [Source: PubMed] and have been explored in the context of developing positron emission tomography (PET) radiotracers for neuroimaging. The dihydrochloride salt form ensures high solubility and stability, making it suitable for a wide range of in vitro assay systems.

Properties

IUPAC Name

6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-4-11(3-1)9-7-5-10-6-8(7)9;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBVHVPVOUXVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2C3C2CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Route to Alkyne 14

The initial route to alkyne 14 commenced from commercially available pyrrolidine 7. The process includes:

  • Boc-protection of pyrrolidine 7.
  • Ruthenium-mediated oxidation of protected pyrrolidine 8 to yield pyrrolidinone 9.
  • Acidic deprotection to afford cyclopropyl lactam 10.
  • Methylation to provide tertiary lactam 11.
  • ω-oxidation of lactam 11 to alcohol 12 with bis(trimethylsilyl)peroxide.
  • Oxidation of alcohol 12 with Dess–Martin periodinane to dione 13.
  • Chemoselective Grignard addition to complete the synthesis of alkyne 14.

Streamlined Route for the Synthesis of Dione 13 on Scale

The more efficient and scalable route to alkyne 14 relies on the use of recently published research from the Cramer laboratory describing the C–H functionalization of cyclopropanes to form cyclopropyl lactams. The modified route commenced with the acylation of commercially available and inexpensive cyclopropylmethylamine (15) with acyl chloride 16 to yield alkyl chloride 17.

Procedure for SFC Separation of 14 to (1R,4R,5S)-14

4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one (14; 17 g) was purified by preparative SFC using the following method: Isocratic (10% Mobile Phase B); Mobile Phase A: CO2; Mobile Phase B: MeOH with 0.1% NH4OH; Flow rate: 150 mL/min; Pressure: 100 bar; Temp: 25 °C; Cycle time: Injection every 4 min; Collected peak at wavelength 220 nm. (1R,4R,5S)-14 eluted with a retention time of 0.688 min to provide 11.9 g (70%, 99.54% ee) of the title compound as a white solid.

Completion of the Synthesis of NIK Inhibitor 2

Chan–Lam coupling of azaindazole 22 and arylboronic acid 23 provided N-aryl iodide 24. Sonogashira coupling of 24 with alkyne (1R,4R,5S)-14 yielded ester 25, which was subjected to aminolysis producing the desired amide 2 on multigram scale.

Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple

General Information

A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the 1,3-dipolar cycloaddition (1,3-DC) reactions of cyclopropenes to the stable azomethine ylide – protonated form of Ruhemann's purple (PRP) has been developed. Both 3-substituted and 3,3-disubstituted cyclopropenes reacted with PRP, affording the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. Moreover, several unstable 1,2-disubstituted cyclopropenes were successfully trapped by the stable 1,3-dipole under mild conditions.

Optimization of the reaction conditions

Entry Solvent Temperature (°C) Time (h) Yield of 3a (%)
1 THF reflux 2 75
2 1,4-dioxane 65 2 67
3 CH3CN 65 2 70
4 DMF 65 2 61
5 MeOH reflux 2 NR
6 EtOH 65 2 NR
7 CH2Cl2 reflux 12 42
8 THF rt 12 44
9 CH3CN rt 12 47

Abbreviations: NR – no reaction, rt – room temperature.
Reaction conditions: 1 (1 equiv), 2a (1 equiv), solvent.
Isolated yield.
Azomethine ylide 1 exclusively underwent deprotonation in protic solvents.

DFT Calculations

DFT calculations revealed that the cycloaddition reactions are under kinetic control and belong to the class of inverse electron demand 1,3-DC reactions.

Other synthetic methods

Yield Reaction Conditions Operation in experiment
68% To a mixture of 10 (900 mg, 3.1 mmol) in DMF (30 mL) was added HATU (1.55 g, 4.08 mmol)and DIEA (1.22 g, 9.4 mmol) in one portion at 25 C under N2. The mixture was stirred at 25 C for 30min, then 6a (745 mg, 3.7 mmol) was added in portions and the mixture was stirred for 5 h. TLC(petroleum ether:ethyl acetate = 1:1, Rf = 0.6.) showed one main spot was generated. The mixture was poured (30 mL × 2). The combined organic phase was washed with brine (20 mL × 2), dried with anhydrousNa2SO4, filtered and concentrated in vacuum. The residue was purified by silica gel chromatography(column height: 250 mm, diameter: 100 mm, 100-200 mesh silica gel, petroleum ether:ethyl acetate =1:1) to give 11 (2.0 g, 68%) as a yellow solid.
- To a solution of 6 (200 mg, 754 mmol and DIEA (292 mg, 2.26 mmol) in DMF (5 mL) was addedHATU (287 mg, 754 mmol). After stirred at 25 C for 30 min, 6a (150 mg, 754 mmol) was added andthe mixture was stirred at 25 C for 16 h. TLC (petroleum ether: ethyl acetate = 0:1, Rf = 0.3) showedthat the reaction was complete and LCMS showed the desired mass of the product. The mixture wasdiluted with EtOAc (20 mL), washed with water (20 mL), brine (20 mL), dried over Na2SO4, andconcentrated to give 7 (300 mg, crude) as yellow solid.
- With N-ethyl-N,N-diisopropylamine; N-$$(dimethylamino)-3-oxo-1H-1,2,3-triazolo$$4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate; In N,N-dimethyl-formamide; at 20℃;Inert atmosphere; General procedure: To a solution of quinoline 4-carboxylic acid (3) (1 equiv) in DMF was added amine (1 equiv) and DIEA (1 equiv). Then HATU (1 equiv) was added in one portion and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane and extracted with aqueous NaHCO3 solution and brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The mixture was then purified by silica gel flash column chromatography (0-10% CH3OH/CH2Cl2) to give the final product.
- With palladium diacetate; Step 1: Synthesis of (1R,5S,6S)-tert-butyl 6-((5-(tert-butylamino)-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)thieno$$3,2-b]pyridin-7-yl)amino)-3-azabicyclo$$3.1.0]hexan-3-carboxylate (Compound 84a) Compound 2f (120 mg), (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo$$3.1.0]hexan-3-carboxylate (163.94 mg), potassium tert-butoxide (92.78 mg), Pd(OAc)2 (12.38 mg) and BINAP (68.65 mg) were added to toluene (3 mL), and the reaction proceeded at an elevated temperature of 120C for 2 hours under N2 protection. The reaction solvent was removed by drying in a rotary dryer, and the subsequent purification by flash column chromatography (Eluent System A) gave Compound 84a (110 mg).
29% A vial was charged with (S)-8-fluoro-7-(3-hydroxynaphthalen-l-yl)-2-((l-methylpyrrolidin-2- yl)methoxy)pyrido$$4,3-d]pyrimidin-4-ol (50 mg, 0.12 mmol), N,N-dimethylacetamide (0.50 mL) and N-ethyl-N-isopropylpropan-2-amine (0.10 mL, 0.60 mmol) and the reaction stirred for 15 minutes. 2-(3H-$$l,2,3]triazolo$$4,5-b]pyridin-3-yl)-l,l,3,3-tetramethylisouronium hexafluorophosphate(V) (0.18 g, 0.48 mmol) was added and the reaction was stirred for 10 minutes. The suspension was cooled in an ice bath and tert-butyl 6-amino-3- azabicyclo$$3.1.0]hexane-3-carboxylate (71 mg, 0.36 mmol) was charged to the suspension. The ice bath was removed, and the reaction was warmed to room temperature over 3.5 hours. The mixture was diluted with water (20 mL) and extracted with EtOAc (3 x 15 mL). The combined organic layers were washed with water (3 x 20 mL), brine (20 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography eluting with 0-5% MeOH/DCM to afford tert-butyl 6-((8-fluoro-7-(3-hydroxynaphthalen-l-yl)- 2-(((S)-l-methylpyrrolidin-2-yl)methoxy)pyrido$$4,3-d]pyrimidin-4-yl)amino)-3- azabicyclo$$3.1.0]hexane-3-carboxylate (21 mg, 29% yield). LCMS (MM-ES+APCI, Pos): m/z 601.3 (M+H).

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in these reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines and piperidines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Pharmacological Potential

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

Mechanism of Action :

  • The compound acts primarily as a ligand for various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.

Neurological Studies

Research indicates that this compound may have implications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels can provide insights into developing new antidepressants or anxiolytics.

Case Study :
A study published in the Journal of Medicinal Chemistry explored the effects of similar bicyclic compounds on serotonin receptors, suggesting that modifications could enhance efficacy and reduce side effects associated with conventional treatments .

Drug Development

The compound's unique bicyclic structure allows for modifications that can lead to novel therapeutics. Researchers are exploring derivatives of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride to improve pharmacokinetic properties and receptor selectivity.

Example :
A recent investigation into a derivative demonstrated improved binding affinity to specific CNS receptors compared to the parent compound, indicating potential for further development into a clinical candidate .

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters like noradrenaline, acetylcholine, dopamine, and serotonin. This modulation affects various physiological processes, including memory function, cognition, anxiety, and pain regulation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile, with modifications at the 1-, 2-, and 6-positions significantly altering properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride 6-pyrrolidinyl, dihydrochloride Not explicitly stated High solubility due to dihydrochloride salt; pyrrolidine enhances lipophilicity.
3-Azabicyclo[3.1.0]hexane hydrochloride None (parent compound) 137.58 (HCl salt) Baseline structure; used as an intermediate in syntheses .
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl 6,6-difluoro 154.56 Fluorination improves metabolic stability and bioavailability .
Bicifadine hydrochloride 1-(4-methylphenyl) 209.72 Serotonin-norepinephrine reuptake inhibitor; methylphenyl enhances CNS targeting .
Centanafadine hydrochloride 1-(naphthalen-2-yl) 245.7 ADHD therapeutic; aromatic naphthyl group boosts monoamine affinity .
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl 1-carboxylate ethyl ester 193.64 Ester group may act as a prodrug, improving membrane permeability .

Stability and Metabolic Considerations

  • This contrasts with fluorinated analogs, where C-F bonds resist metabolic degradation .
  • Salt Forms: Dihydrochloride salts (target compound) offer superior solubility compared to mono-hydrochloride salts (e.g., bicifadine HCl), but may exhibit higher hygroscopicity .

Biological Activity

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane dihydrochloride, with the molecular formula C9H18Cl2N2C_9H_{18}Cl_2N_2 and a CAS number of 1949836-63-8. The bicyclic structure consists of a pyrrolidine ring fused to a bicyclo[3.1.0]hexane framework, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈Cl₂N₂
CAS Number1949836-63-8
IUPAC Name6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane dihydrochloride
Molecular Weight215.16 g/mol

The primary mechanism of action for 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with histamine H3 receptors, which play a significant role in the central nervous system (CNS). By binding to these receptors, the compound can modulate neurotransmitter release, particularly affecting levels of noradrenaline, acetylcholine, dopamine, and serotonin. This modulation can influence various physiological processes such as cognition, memory function, anxiety, and pain regulation .

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in several areas:

Neuropharmacology : It is being investigated for its potential use in treating neurological disorders such as attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia due to its ability to modulate neurotransmitter systems .

Medicinal Chemistry : The compound serves as a scaffold for designing selective ligands targeting histamine H3 receptors, which could lead to the development of novel treatments for CNS-related conditions .

Case Studies and Research Findings

A systematic review of the literature reveals several studies highlighting the biological activity of this compound:

  • Histamine H3 Receptor Ligands : A study demonstrated that derivatives of this compound exhibited varying degrees of affinity for histamine H3 receptors, suggesting that modifications could enhance selectivity and potency .
  • Neurotransmitter Modulation : Experimental data indicated that 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride effectively increased the release of dopamine in neuronal cultures, supporting its potential role in treating conditions characterized by dopaminergic dysfunction .
  • Behavioral Studies : In animal models, administration of this compound was associated with improved cognitive performance in tasks assessing memory and learning, further corroborating its neuropharmacological potential .

Q & A

Q. How should researchers validate analytical methods for quantifying trace impurities?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOQ (<0.1%), and precision (%RSD < 2%). Cross-validate using GC-MS and NMR for orthogonal confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
Reactant of Route 2
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6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

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